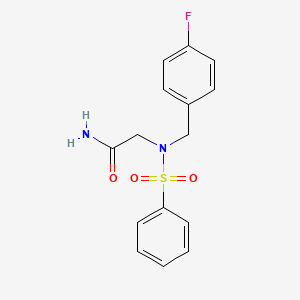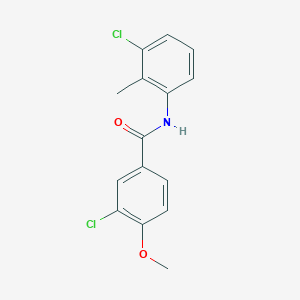![molecular formula C13H18ClNO2 B5883258 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is a chemical compound that belongs to the family of morpholine derivatives. It is also known as ICI 118,551 and is commonly used as a selective β2-adrenergic receptor antagonist in scientific research. The chemical structure of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is shown below:
Mecanismo De Acción
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the selective inhibition of β2-adrenergic receptors. The β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The inhibition of β2-adrenergic receptors by 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine leads to a decrease in cAMP production and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine are largely dependent on the inhibition of β2-adrenergic receptors. The compound has been shown to inhibit the relaxation of smooth muscles in the airways, which is a key physiological effect of β2-adrenergic receptor activation. The compound also inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are involved in the pathogenesis of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in lab experiments include its high selectivity for β2-adrenergic receptors and its well-characterized mechanism of action. The compound is also readily available and can be easily synthesized in the lab. However, the limitations of using 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine include its potential for off-target effects and the need for careful dose optimization to avoid toxicity.
Direcciones Futuras
There are several future directions for the use of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses. Another direction is the development of more selective and potent β2-adrenergic receptor antagonists for the treatment of asthma and COPD. Additionally, the compound could be used to investigate the role of β2-adrenergic receptors in the pathogenesis of cardiovascular diseases such as heart failure and hypertension.
Métodos De Síntesis
The synthesis of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the reaction of 2-chloro-5-methylphenol with 2-(morpholin-4-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired product as a white solid in good yield.
Aplicaciones Científicas De Investigación
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It is commonly used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. The compound is also used to investigate the role of β2-adrenergic receptors in various disease conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Propiedades
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKHIZLZBBDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chloro-5-methylphenoxy)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)




![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)